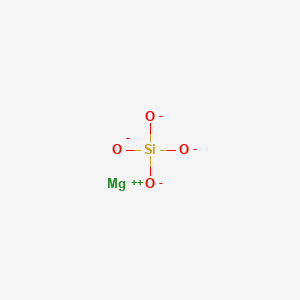
Magnesium;silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium silicate, chemically denoted as Mg₂SiO₄, is a mineral compound that belongs to the family of silicates, which are the most abundant minerals on Earth . It naturally occurs in several forms, such as talc and the gemstone olivine . This compound is known for its heat stability, resistance to chemical weathering, and ability to absorb moisture and oils . These properties make magnesium silicate desirable in various applications, including cosmetics, food industry, and pharmaceuticals .
Vorbereitungsmethoden
Magnesium silicate can be synthesized through several methods, including the coprecipitation approach, sol-gel route, and solid-state reaction . One common method involves the precipitation reaction of water-soluble sodium silicate (water glass) and a water-soluble magnesium salt such as magnesium chloride, magnesium nitrate, or magnesium sulfate . The composition of the precipitate depends on the ratio of the components in the reaction medium and the way they are precipitated . Industrial production often involves the use of magnesite as a raw material, where magnesium bicarbonate solution obtained by calcination, hydration, and carbonation is used as the magnesium source, and sodium silicate pentahydrate solution as the silicon source .
Analyse Chemischer Reaktionen
Magnesium silicate undergoes various chemical reactions, including neutralization and precipitation reactions . For example, in the presence of hydrochloric acid, magnesium silicate acts as a neutralizing agent, forming magnesium chloride and silicon dioxide . It also participates in reactions with other compounds, such as cetylpyridinium chloride, lauryl glucoside, sodium cocoyl glutamate, and sodium cocoyl glycinate, affecting its dissociation and structural integrity . The major products formed from these reactions include magnesium chloride, silicon dioxide, and other magnesium and silicon compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium silicate has a wide range of scientific research applications. In the field of chemistry, it is used as a catalyst and adsorbent due to its large active surface area . In biology and medicine, magnesium silicate bioceramics are explored for bone regeneration, offering an alternative to calcium phosphate-based materials . It is also used in pharmaceuticals as a glidant to improve the flow characteristics of powders . Additionally, magnesium silicate is being studied for its potential use in energy storage, particularly in the development of lithium-ion batteries , and in carbon capture to mitigate climate change .
Wirkmechanismus
Magnesium silicate exerts its effects through various mechanisms. As an antacid, it neutralizes hydrochloric acid in the stomach, forming magnesium chloride and silicon dioxide . It also acts as a neutralizing and astringent agent, absorbing moisture and preventing caking . In bone regeneration, magnesium silicate bioceramics promote bone and cartilage formation by providing a scaffold for new tissue growth . The molecular targets and pathways involved include the absorption of hydrochloric acid and the interaction with biological tissues to support regeneration .
Vergleich Mit ähnlichen Verbindungen
Magnesium silicate can be compared with other silicate minerals such as talc, olivine, and synthetic magnesium silicates like Laponite and Magnesol . Talc is known for its softness and is widely used in cosmetics, while olivine is distinguished by its green hue and hardness . Synthetic magnesium silicates, such as Laponite, are used as rheological modifiers and fillers in cosmetics and pharmaceuticals . Magnesol is used in the biodiesel industry due to its adsorptive properties . The uniqueness of magnesium silicate lies in its versatility and wide range of applications across different fields .
Eigenschaften
Molekularformel |
MgO4Si-2 |
|---|---|
Molekulargewicht |
116.39 g/mol |
IUPAC-Name |
magnesium;silicate |
InChI |
InChI=1S/Mg.O4Si/c;1-5(2,3)4/q+2;-4 |
InChI-Schlüssel |
NNNDGKTWXVKGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


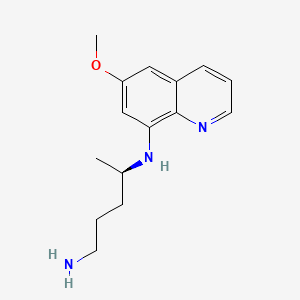
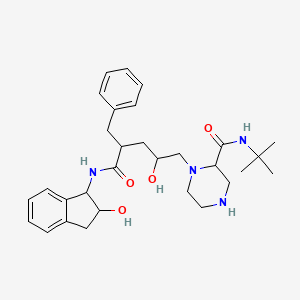
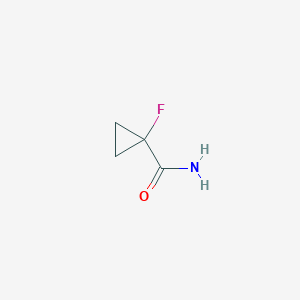
![Tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate;oxalic acid](/img/structure/B13903382.png)
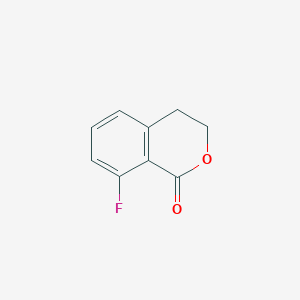
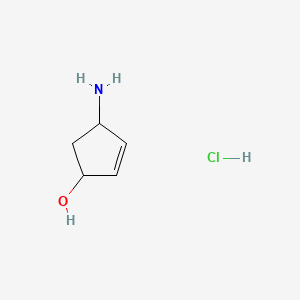
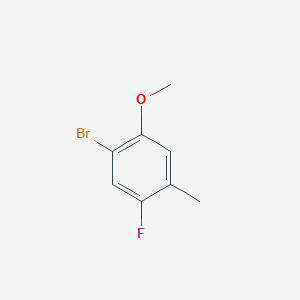

![(7S,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13903421.png)
![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)

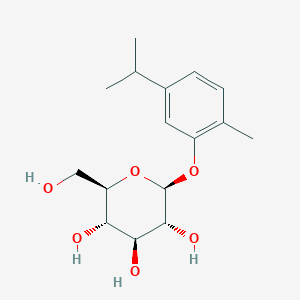
![Methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-6-nitrobenzoate](/img/structure/B13903436.png)
![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
